Methyl 3-(2,4-dihydroxyphenyl)propionate
CAS No.: 17422-90-1
Cat. No.: VC21305816
Molecular Formula: C10H12O4
Molecular Weight: 196.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 17422-90-1 |
---|---|
Molecular Formula | C10H12O4 |
Molecular Weight | 196.2 g/mol |
IUPAC Name | methyl 3-(2,4-dihydroxyphenyl)propanoate |
Standard InChI | InChI=1S/C10H12O4/c1-14-10(13)5-3-7-2-4-8(11)6-9(7)12/h2,4,6,11-12H,3,5H2,1H3 |
Standard InChI Key | AGDUPZONPGNRJL-UHFFFAOYSA-N |
SMILES | COC(=O)CCC1=C(C=C(C=C1)O)O |
Canonical SMILES | COC(=O)CCC1=C(C=C(C=C1)O)O |
Appearance | Oil |
Introduction
Chemical Identity and Structural Characteristics
Molecular Identification
Methyl 3-(2,4-dihydroxyphenyl)propionate is a methyl ester derivative characterized by a 2,4-dihydroxyphenyl group connected to a propionate chain. The compound has been assigned several unique identifiers within chemical databases and reference systems. Its PubChem CID is 12112140, and it bears the CAS registry number 17422-90-1 . These standardized identifiers enable consistent referencing across scientific literature and chemical databases, facilitating research and information retrieval related to this compound.
Chemical Nomenclature and Synonyms
The compound possesses several systematic and common names in chemical literature:
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Methyl 3-(2,4-dihydroxyphenyl)propanoate (IUPAC name)
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Methyl 3-(2,4-dihydroxyphenyl)propionate
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Benzenepropanoic acid, 2,4-dihydroxy-, methyl ester
These naming variations reflect different chemical nomenclature systems while representing the same molecular entity.
Structural Formula and Representation
The molecular formula of methyl 3-(2,4-dihydroxyphenyl)propionate is C₁₀H₁₂O₄, with a molecular weight of 196.20 g/mol . The compound features a characteristic structure with two hydroxyl groups at positions 2 and 4 of the phenyl ring, connected to a propanoic acid methyl ester side chain. This structural arrangement, particularly the positioning of the hydroxyl groups, contributes significantly to its chemical reactivity and biological properties.
For computational and database purposes, the compound can be represented by the following identifiers:
Physical and Chemical Properties
Physical Characteristics
Methyl 3-(2,4-dihydroxyphenyl)propionate is generally stored at ambient temperature, suggesting reasonable stability under standard laboratory conditions . Although comprehensive physical property data is limited in the available literature, we can infer its characteristics from its structural features and chemical composition. The presence of hydroxyl groups contributes to potential hydrogen bonding capabilities, which would influence its solubility profile in various solvents.
Chemical Reactivity
The reactivity of methyl 3-(2,4-dihydroxyphenyl)propionate is largely influenced by its functional groups. The compound contains:
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An ester group (methyl propanoate moiety)
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Two phenolic hydroxyl groups at positions 2 and 4 of the benzene ring
These functional groups enable various chemical reactions including:
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Ester hydrolysis (potential conversion to the corresponding acid)
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Phenolic reactions (oxidation, electrophilic substitution)
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Hydrogen bonding interactions
The 2,4-dihydroxyl pattern on the benzene ring is particularly noteworthy, as it represents a catechol-like moiety that can participate in redox chemistry and metal chelation.
Biological Activity and Structure-Activity Relationships
Comparison with Related Compounds
Table 1. Comparison of Methyl 3-(2,4-dihydroxyphenyl)propionate with Related Compounds
Compound | Molecular Formula | Molecular Weight (g/mol) | Distinguishing Feature | Potential Biological Activity |
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Methyl 3-(2,4-dihydroxyphenyl)propionate | C₁₀H₁₂O₄ | 196.20 | 2,4-dihydroxyl groups | Potential tyrosinase inhibition |
Methyl 3-(4-hydroxyphenyl)propionate | C₁₀H₁₂O₃ | 180.20 | Single 4-hydroxyl group | Lesser tyrosinase inhibition potential |
(E)-3-(2,4-Dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one | Variable | Variable | 2,4-dihydroxyl groups with thiophene moiety | Demonstrated tyrosinase inhibition |
This comparison illustrates how subtle structural differences, particularly in hydroxylation patterns, can significantly impact biological activity profiles. The table emphasizes the importance of the 2,4-dihydroxyl arrangement in conferring specific enzyme inhibitory properties .
Research Applications and Significance
Structure-Based Design Applications
The established relationship between the 2,4-dihydroxyphenyl structure and tyrosinase inhibition provides a foundation for structure-based design of related compounds with enhanced properties. Understanding how methyl 3-(2,4-dihydroxyphenyl)propionate and similar molecules interact with target enzymes enables rational modification strategies to:
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Enhance potency of inhibition
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Improve selectivity for specific enzyme targets
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Optimize pharmacokinetic properties
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Reduce potential toxicity
This structure-activity knowledge contributes to the development of new compounds with applications in dermatology, cosmetics, and potentially pharmaceutical industries.
Analytical Methods and Characterization
Spectroscopic Identification
Identification and characterization of methyl 3-(2,4-dihydroxyphenyl)propionate can be achieved through various spectroscopic and analytical techniques. While specific spectral data for this compound was limited in the provided literature, standard approaches would include:
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Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)
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Infrared (IR) spectroscopy to identify functional groups
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Mass spectrometry for molecular weight confirmation and fragmentation pattern analysis
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UV-Visible spectroscopy
These methods collectively provide comprehensive structural confirmation and purity assessment of the compound.
Chromatographic Analysis
Chromatographic techniques suitable for analysis of methyl 3-(2,4-dihydroxyphenyl)propionate include:
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High-Performance Liquid Chromatography (HPLC)
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Gas Chromatography-Mass Spectrometry (GC-MS), particularly relevant given that this technique has been used to identify related compounds in plant extracts
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Thin-Layer Chromatography (TLC) for preliminary identification and purity assessment
These methods are essential for both qualitative identification and quantitative determination of the compound in various matrices and formulations.
Future Research Directions
Areas for Further Investigation
Several knowledge gaps exist that warrant additional research:
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Direct experimental determination of tyrosinase inhibitory activity specifically for methyl 3-(2,4-dihydroxyphenyl)propionate
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Comprehensive toxicological assessment
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Metabolism and pharmacokinetic profiling
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Structure optimization studies to enhance biological activity
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Exploration of additional biological activities beyond tyrosinase inhibition
Addressing these research areas would provide a more complete understanding of this compound's properties and potential applications.
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